molecular formula C24H44N2O B14881580 4-(Octadecyloxy)-1,3-benzenediamine

4-(Octadecyloxy)-1,3-benzenediamine

Cat. No.: B14881580
M. Wt: 376.6 g/mol
InChI Key: RHJVCIJERZCGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Octadecyloxy)-1,3-benzenediamine is an organic compound characterized by the presence of an octadecyloxy group attached to a benzene ring, which also contains two amine groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octadecyloxy)-1,3-benzenediamine typically involves the following steps:

    Nitration: The starting material, 4-(Octadecyloxy)benzene, undergoes nitration to introduce nitro groups at the 1 and 3 positions.

    Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions is essential to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Octadecyloxy)-1,3-benzenediamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to nitroso or nitro groups using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of alkylated or acylated derivatives

Scientific Research Applications

4-(Octadecyloxy)-1,3-benzenediamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic environments.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 4-(Octadecyloxy)-1,3-benzenediamine involves its interaction with cellular membranes and proteins. The octadecyloxy group allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The amine groups can form hydrogen bonds with proteins, influencing their structure and function. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

4-(Octadecyloxy)-1,3-benzenediamine can be compared with other similar compounds, such as:

    4-(Octadecyloxy)phenylamine: Similar structure but with only one amine group, leading to different reactivity and applications.

    4-(Octadecyloxy)benzoic acid: Contains a carboxylic acid group instead of amine groups, resulting in different chemical properties and uses.

    4-(Octadecyloxy)benzaldehyde: Contains an aldehyde group, which makes it more reactive in certain chemical reactions compared to the amine groups in this compound.

The uniqueness of this compound lies in its dual amine functionality combined with the long hydrophobic octadecyloxy chain, making it versatile for various applications in different fields.

Properties

Molecular Formula

C24H44N2O

Molecular Weight

376.6 g/mol

IUPAC Name

4-octadecoxybenzene-1,3-diamine

InChI

InChI=1S/C24H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27-24-19-18-22(25)21-23(24)26/h18-19,21H,2-17,20,25-26H2,1H3

InChI Key

RHJVCIJERZCGKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.